Thallium(III) oxide

Description

Properties

IUPAC Name |

oxygen(2-);thallium(3+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Tl/q3*-2;2*+3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHBARMWKLYWRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Tl+3].[Tl+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

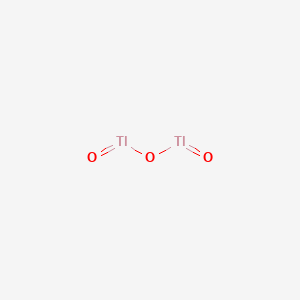

Molecular Formula |

O3Tl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314-32-5 | |

| Record name | Thallic oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THALLIC OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C7MZ48UJ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Crystal Structure of Thallium(III) Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of thallium(III) oxide (Tl₂O₃), a material of interest for its semiconductor properties. This document outlines the crystallographic parameters, experimental methodologies for its characterization, and the logical workflow from synthesis to analysis.

Crystal Structure Data

This compound predominantly crystallizes in a cubic bixbyite structure.[1][2] However, a trigonal polymorph has also been identified.[1][3] The quantitative crystallographic data for both structures are summarized below for comparative analysis.

Cubic Bixbyite Structure (Ia-3)

The most commonly reported crystal structure for Tl₂O₃ is the cubic bixbyite, which is isostructural with Mn₂O₃.[1][2]

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Ia-3 (No. 206) |

| Lattice Parameter (a) | 9.331 Å[4] - 10.543 Å[5] |

| Tl-O Bond Lengths | 2.26 Å - 2.36 Å[6][7] |

| Coordination Environment (Tl³⁺) | Distorted edge and corner-sharing TlO₆ octahedra[6][7] |

| Coordination Environment (O²⁻) | Distorted edge and corner-sharing OTl₄ trigonal pyramids[6][7] |

Table 1: Crystallographic data for the cubic bixbyite structure of this compound.

Trigonal Structure (R-3m)

A less common, trigonal phase of Tl₂O₃ has also been characterized.[3][8]

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R-3m (No. 166) |

| Lattice Parameters (a, c) | a = 3.55 Å, c = 53.12 Å[8] |

| Tl-O Bond Lengths | Site 1: 2.21 Å (3x), 2.55 Å (3x); Site 2: 2.19 Å - 2.76 Å[3][8] |

| Coordination Environment (Tl³⁺) | Site 1: Edge-sharing TlO₆ octahedra; Site 2: 7-coordinate geometry[3][8] |

| Coordination Environment (O²⁻) | Trigonal non-coplanar and distorted trigonal non-coplanar[3][8] |

Table 2: Crystallographic data for the trigonal structure of this compound.

Experimental Protocols

The determination of the crystal structure of this compound involves its synthesis followed by structural characterization, primarily using diffraction techniques.

Synthesis of this compound

Several methods have been employed for the synthesis of Tl₂O₃.

-

Oxidation of Thallium(I) Salts: This method involves the oxidation of a thallium(I) salt, such as thallium(I) nitrate, using an oxidizing agent like chlorine gas in an alkaline medium (e.g., potassium hydroxide solution).[1] The excess alkali prevents the precipitation of thallium(I) hydroxide, thereby favoring the formation of Tl₂O₃.[1]

-

Thermal Decomposition: Thallium(III) hydroxide (Tl(OH)₃) can be heated to 100°C to induce thermal decomposition, yielding Tl₂O₃.[1]

-

Microwave-Assisted Synthesis: Nanoparticles of crystalline Tl₂O₃ can be synthesized by adding an aqueous ammonia solution to an aqueous solution of thallium chloride (TlCl₃) and subsequently heating the mixture in a domestic microwave oven.[9][10]

Structural Characterization

X-Ray Diffraction (XRD): Powder X-ray diffraction is the primary technique used to determine the crystal structure of Tl₂O₃.

-

Sample Preparation: The synthesized Tl₂O₃ powder is packed into a sample holder. For samples prone to preferred orientation, a diluent like finely ground silica gel may be added.[11]

-

Data Collection: The XRD pattern is collected using a diffractometer, typically with copper radiation (λ = 1.5405 Å).[11]

-

Data Analysis (Rietveld Refinement): The collected diffraction pattern is analyzed using the Rietveld method.[12] This technique involves comparing the experimental pattern with a calculated pattern based on a known crystal structure model. The refinement process adjusts structural parameters (lattice parameters, atomic positions, etc.) to achieve the best possible fit between the observed and calculated patterns, thereby providing accurate crystallographic information.[12]

Atomic Force Microscopy (AFM): For thin films of Tl₂O₃, AFM is utilized to characterize the surface topography at the nanoscale.[1] This technique provides quantitative data on surface roughness, grain size, and the arrangement of crystalline grains, which are crucial for understanding the quality of the synthesized film.[1]

Visualized Workflows

Synthesis and Characterization Workflow

The logical flow from precursor materials to the final crystal structure analysis is depicted in the following diagram.

Caption: Workflow for Synthesis and Structural Analysis of Tl₂O₃.

References

- 1. This compound (Tl₂O₃) [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Materials Data on Tl2O3 by Materials Project (Dataset) | OSTI.GOV [osti.gov]

- 4. mp-1658: Tl2O3 (cubic, Ia-3, 206) [legacy.materialsproject.org]

- 5. 1314-32-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Materials Data on Tl2O3 by Materials Project (Dataset) | OSTI.GOV [osti.gov]

- 7. Materials Data on Tl2O3 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. saimm.co.za [saimm.co.za]

Spectroscopic Properties of Thallium(III) Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thallium(III) oxide (Tl₂O₃), a degenerate n-type semiconductor with a cubic bixbyite crystal structure, has garnered significant interest for its potential applications in electronics, optics, and catalysis.[1][2] A thorough understanding of its spectroscopic properties is crucial for elucidating its electronic structure, vibrational modes, and surface chemistry, which in turn informs its application in various advanced materials and technologies. This technical guide provides an in-depth overview of the spectroscopic characteristics of this compound, including data from X-ray Photoelectron Spectroscopy (XPS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The guide also outlines detailed experimental protocols and visualizes key experimental workflows.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

Core Level Spectra

High-resolution XPS spectra of the Tl 4f and O 1s core levels provide valuable information about the oxidation state and chemical environment of thallium and oxygen in Tl₂O₃.

In composite materials containing this compound, the Tl 4f spectrum typically shows two asymmetrical peaks corresponding to the Tl 4f₇/₂ and Tl 4f₅/₂ spin-orbit components. The binding energies for the Tl 4f₇/₂ peak have been reported at approximately 117.7 ± 0.2 eV and 118.6 ± 0.2 eV.[3] The O 1s spectrum is also crucial for characterizing the oxide and any surface hydroxyl species.

Table 1: XPS Data for this compound

| Core Level | Binding Energy (eV) | Notes |

| Tl 4f₇/₂ | 117.7 ± 0.2 | Observed in a Cu-Tl composite film.[3] |

| Tl 4f₇/₂ | 118.6 ± 0.2 | Observed in a Cu-Tl composite film.[3] |

| O 1s | Not explicitly reported for pure Tl₂O₃ in the provided search results. |

Experimental Protocol: XPS Analysis of this compound Powder

This protocol outlines a general procedure for the XPS analysis of a powdered this compound sample.

1.2.1. Sample Preparation:

-

For powder samples, a common method is to press the powder into a clean indium foil or mount it on a dedicated powder sample holder.

-

Alternatively, the powder can be dispersed onto a double-sided carbon tape. Ensure that the powder is pressed firmly to create a smooth, flat surface and to minimize charging effects.

-

The sample should be handled in an inert atmosphere if it is sensitive to air or moisture.

1.2.2. Instrument Setup:

-

X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used.

-

Analyzer: A hemispherical analyzer is used to measure the kinetic energy of the photoelectrons.

-

Vacuum: The analysis is performed under ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar) to prevent surface contamination and scattering of photoelectrons.

1.2.3. Data Acquisition:

-

Survey Spectrum: Acquire a wide-scan survey spectrum (e.g., 0-1200 eV binding energy) to identify all elements present on the surface.

-

High-Resolution Spectra: Acquire high-resolution spectra for the Tl 4f, O 1s, and C 1s regions. The C 1s peak (adventitious carbon) is often used for charge referencing, typically set to 284.8 eV.

-

Charge Neutralization: Use a low-energy electron flood gun to compensate for surface charging, which is common in insulating or semiconducting materials.

1.2.4. Data Analysis:

-

The raw data is processed using appropriate software. This includes charge referencing, background subtraction (e.g., Shirley or Tougaard background), and peak fitting using Gaussian-Lorentzian functions to determine the binding energies, full width at half maximum (FWHM), and peak areas.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules and crystal lattices. For solid inorganic compounds like this compound, the IR spectrum reveals information about the metal-oxygen bonds.

Vibrational Modes

The crystal structure of this compound is the cubic bixbyite structure (space group Ia-3). Group theory predicts the number and symmetry of the infrared-active vibrational modes. A key vibrational mode observed in materials containing this compound is the Tl-O stretching vibration.

Table 2: Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Notes |

| ~812 | Tl-O stretching vibration | Observed in Tl₂O₃-SiO₂ nanoparticles.[4] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of this compound Powder

ATR-FTIR is a convenient technique for analyzing solid powders with minimal sample preparation.

2.2.1. Sample Preparation:

-

A small amount of the this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Ensure uniform and firm contact between the powder and the crystal surface by applying pressure with the built-in press.

2.2.2. Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Detector: A deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector is commonly used.

-

Atmosphere: The sample compartment should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

2.2.3. Data Acquisition:

-

Background Spectrum: A background spectrum of the empty, clean ATR crystal is collected first.

-

Sample Spectrum: The sample spectrum is then recorded.

-

Spectral Range: Typically, the mid-infrared range (4000-400 cm⁻¹) is scanned.

-

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.

-

Scans: Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

2.2.4. Data Analysis:

-

The final absorbance or transmittance spectrum is automatically generated by the instrument's software by ratioing the sample spectrum to the background spectrum.

-

The positions of the absorption bands are identified and assigned to specific vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic properties of materials, particularly the electronic band gap. For solid, powdered samples like this compound, diffuse reflectance spectroscopy (DRS) is the preferred method.

Electronic Band Gap

The band gap of this compound has been a subject of both theoretical and experimental investigation. Theoretical calculations using a screened hybrid density functional theory approach predict a band gap of 0.33 eV.[5] Experimental studies on electrodeposited thin films, however, have reported a significantly larger optical band gap of approximately 1.4 eV.[1] This discrepancy may be attributed to factors such as the Moss-Burstein effect in the degenerate n-type semiconductor.[6]

Table 3: UV-Vis Spectroscopy Data for this compound

| Parameter | Value (eV) | Method | Notes |

| Band Gap (Theoretical) | 0.33 | Screened Hybrid DFT | [5] |

| Band Gap (Experimental) | ~1.4 | Specular Reflectance | On electrodeposited thin films.[1] |

| Intrinsic Band Gap | 0.51 - 0.66 | Specular Reflectance | On electrodeposited thin films, dependent on deposition overpotential.[6] |

Experimental Protocol: Diffuse Reflectance UV-Vis Spectroscopy

This protocol describes the determination of the band gap of this compound powder using diffuse reflectance spectroscopy and a Tauc plot analysis.

3.2.1. Sample Preparation:

-

The this compound powder is packed into a sample holder. A smooth, level surface is important for reproducible results.

-

A reference material with high reflectance across the spectral range of interest (e.g., BaSO₄ or a calibrated Spectralon puck) is also prepared.

3.2.2. Instrument Setup:

-

Spectrophotometer: A UV-Vis-NIR spectrophotometer equipped with an integrating sphere accessory for diffuse reflectance measurements.

-

Light Source: A combination of deuterium and tungsten-halogen lamps is used to cover the UV, visible, and near-infrared regions.

3.2.3. Data Acquisition:

-

Reference Spectrum: A spectrum of the reference material is collected to establish a 100% reflectance baseline.

-

Sample Spectrum: The diffuse reflectance spectrum of the this compound powder is then recorded over the desired wavelength range (e.g., 200-800 nm).

3.2.4. Data Analysis (Tauc Plot):

-

The diffuse reflectance data (R) is converted to the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient (α): F(R) = (1-R)² / 2R

-

The photon energy (hν) is calculated from the wavelength (λ) using the equation: hν (eV) = 1240 / λ (nm)

-

A Tauc plot is constructed by plotting (F(R) * hν)ⁿ versus hν, where 'n' depends on the nature of the electronic transition (n = 2 for a direct band gap semiconductor and n = 1/2 for an indirect band gap semiconductor). For Tl₂O₃, which is considered to have a direct band gap, n=2 is typically used.

-

The linear portion of the Tauc plot is extrapolated to the energy axis (where (F(R) * hν)ⁿ = 0). The intercept on the x-axis gives the value of the optical band gap (Eg).

Conclusion

This technical guide has summarized the available spectroscopic data for this compound and provided generalized experimental protocols for its characterization using XPS, IR, and UV-Vis spectroscopy. While some quantitative data has been presented, there remains a need for more comprehensive and standardized spectroscopic studies on pure, well-characterized this compound to fully elucidate its properties and facilitate its application in various scientific and technological fields. The provided methodologies and workflows serve as a foundation for researchers to conduct further investigations into this promising material.

References

An In-depth Technical Guide to the Synthesis of Thallium(III) Oxide from Thallium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of Thallium(III) oxide (Tl₂O₃) from thallium nitrate precursors. The following sections detail the experimental protocols, present quantitative data for comparative analysis, and outline the necessary safety precautions for handling the highly toxic compounds involved.

Introduction

This compound is a stable, insoluble thallium compound with applications in high-temperature superconductors, specialized glass manufacturing, and as a reagent in organic synthesis. The synthesis of this oxide from thallium nitrate can be approached through several routes, each with distinct advantages and considerations. This document focuses on three primary synthesis pathways:

-

Hydrolysis of Thallium(III) Nitrate: A straightforward method involving the reaction of Thallium(III) nitrate with water.

-

Oxidation of Thallium(I) Nitrate: A common route that involves the oxidation of the more stable Thallium(I) nitrate in an alkaline medium.

-

Thermal Decomposition of Thallium(III) Nitrate: A method involving the heating of Thallium(III) nitrate to induce decomposition into the oxide.

A thorough understanding of these methods is crucial for selecting the most appropriate synthesis strategy based on desired product characteristics, available starting materials, and experimental capabilities.

Safety Precautions

EXTREME CAUTION IS ADVISED. Thallium and its compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. All manipulations should be carried out in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat. A NIOSH-approved respirator with a P100 filter is recommended when handling powders. All waste materials must be disposed of as hazardous waste according to institutional and local regulations.

Synthesis Methodologies

This section provides detailed experimental protocols for the three primary synthesis routes. A comparative summary of the quantitative data associated with these methods is presented in Table 1.

Method 1: Hydrolysis of Thallium(III) Nitrate

Thallium(III) nitrate readily hydrolyzes in aqueous solutions to form this compound.[1] The reaction is driven by the insolubility of the oxide in water.

Experimental Protocol:

-

Preparation of Thallium(III) Nitrate Solution: In a chemical fume hood, dissolve a known quantity of Thallium(III) nitrate trihydrate (Tl(NO₃)₃·3H₂O) in deionized water. Gentle heating may be required to achieve complete dissolution.

-

Hydrolysis: The hydrolysis process will initiate upon dissolution. To ensure complete precipitation of this compound, the solution can be stirred at room temperature for several hours or gently heated. The pH of the solution will decrease as nitric acid is formed as a byproduct.

-

Isolation of Product: Collect the resulting brown-black precipitate of this compound by vacuum filtration using a Büchner funnel.

-

Washing: Wash the precipitate thoroughly with deionized water to remove any residual nitric acid and unreacted starting material.

-

Drying: Dry the purified this compound in a desiccator or in an oven at a temperature below its decomposition point (875 °C).

Method 2: Oxidation of Thallium(I) Nitrate

This method involves the oxidation of a Thallium(I) salt, such as Thallium(I) nitrate (TlNO₃), in an alkaline solution to yield this compound. Hydrogen peroxide is a commonly used oxidizing agent for this transformation.

Experimental Protocol:

-

Preparation of Thallium(I) Solution: In a chemical fume hood, prepare an aqueous solution of Thallium(I) nitrate.

-

Alkalinization: To the Thallium(I) nitrate solution, add a solution of potassium hydroxide (KOH) or other suitable base to make the solution strongly alkaline.

-

Oxidation: While stirring vigorously, slowly add a solution of hydrogen peroxide (e.g., 30%) to the alkaline Thallium(I) solution. A dark brown to black precipitate of this compound will form.

-

Digestion of Precipitate: Continue stirring the mixture for a period to ensure complete reaction and to allow the precipitate to digest, which can improve its filterability.

-

Isolation and Purification: Isolate the this compound precipitate by vacuum filtration. Wash the product extensively with deionized water to remove any soluble impurities.

-

Drying: Dry the final product in a desiccator or an oven at a suitable temperature.

Method 3: Thermal Decomposition of Thallium(III) Nitrate

The thermal decomposition of metal nitrates is a general route to the corresponding metal oxides. For Thallium(III) nitrate, this process must be carefully controlled.

Experimental Protocol:

-

Preparation: Place a known amount of crystalline Thallium(III) nitrate trihydrate into a ceramic or quartz crucible.

-

Decomposition: Heat the crucible in a furnace with a controlled temperature ramp. The decomposition of Thallium(III) nitrate trihydrate has been reported to begin at temperatures below 100°C, with the loss of nitric acid. To ensure complete conversion to the oxide, a higher temperature is required, though it should be kept below the decomposition temperature of this compound itself (875 °C). A temperature range of 400-600°C is often employed for the decomposition of similar metal nitrates.

-

Atmosphere: The decomposition should be carried out in an atmosphere of air or oxygen to facilitate the formation of the oxide and to sweep away the gaseous byproducts (nitrogen oxides).

-

Cooling and Characterization: After holding at the desired temperature for a sufficient time to ensure complete reaction, the furnace is cooled to room temperature, and the resulting this compound powder is recovered.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound from thallium nitrate precursors.

| Parameter | Method 1: Hydrolysis | Method 2: Oxidation of Tl(I) | Method 3: Thermal Decomposition |

| Starting Material | Thallium(III) Nitrate | Thallium(I) Nitrate | Thallium(III) Nitrate |

| Key Reagents | Deionized Water | KOH, H₂O₂ | Heat, Air/O₂ |

| Typical Yield | High (often quantitative) | High | Variable (depends on conditions) |

| Reaction Temperature | Room Temperature to gentle heating | Room Temperature | 400 - 600 °C |

| Reaction Time | Hours | Minutes to Hours | Hours |

| Product Purity | Generally high after washing | High, depends on washing | Can be high, may contain intermediates |

| Key Advantages | Simple procedure, high purity | Uses more stable Tl(I) precursor | Solvent-free |

| Key Disadvantages | Tl(III) nitrate is hygroscopic | Requires careful control of oxidant addition | Requires high temperature, potential for hazardous off-gassing |

Visualization of Synthesis Pathways

The following diagrams illustrate the workflow for the different synthesis routes to this compound from thallium nitrate.

Caption: Synthesis routes to this compound from nitrate precursors.

Characterization of this compound

The synthesized this compound can be characterized by various analytical techniques to confirm its identity, purity, and morphology.

-

X-ray Diffraction (XRD): To confirm the crystalline structure of the Tl₂O₃. The diffraction pattern should match the standard pattern for the cubic bixbyite structure of this compound.

-

Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the synthesized oxide. The synthesis conditions can influence whether the product is in the form of nanoparticles, nanorods, or larger agglomerates.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the Tl-O bonds in the oxide.

Conclusion

The synthesis of this compound from thallium nitrate can be successfully achieved through hydrolysis, oxidation of Thallium(I) nitrate, or thermal decomposition. The choice of method will depend on the available starting materials, desired product morphology, and the specific experimental setup. Due to the extreme toxicity of thallium compounds, strict adherence to safety protocols is paramount in all synthetic procedures. The detailed protocols and comparative data provided in this guide are intended to assist researchers in the safe and efficient synthesis of this compound for their specific research and development needs.

References

Thallium(III) Oxide: A Technical Guide to Phase Stability and Thermodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability and phase behavior of Thallium(III) oxide (Tl₂O₃). Understanding these fundamental properties is critical for applications in materials science, including the development of advanced ceramics, optical glasses, and high-temperature superconductors, and for ensuring safety and predictability in chemical synthesis. This document summarizes key thermodynamic data, phase relationships under various conditions, and detailed experimental methodologies.

Thermodynamic Stability

The thermodynamic stability of a compound is determined by its standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔGf°).[1][2][3]

-

Standard Enthalpy of Formation (ΔfH°) : The change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable states under standard conditions (298.15 K and 1 bar). A large negative value indicates a high degree of energetic stability.[2][3]

-

Standard Molar Entropy (S°) : The entropy content of one mole of a substance under standard conditions. It is an absolute value that reflects the degree of disorder or randomness in the system.[4]

-

Standard Gibbs Free Energy of Formation (ΔGf°) : The ultimate measure of thermodynamic stability under standard conditions, combining enthalpy and entropy (ΔGf° = ΔfH° - TΔS°). A negative ΔGf° indicates that the formation of the compound from its elements is a spontaneous process.[1][5]

The table below summarizes available thermodynamic data for various thallium oxides.

| Compound | Formula | State | ΔfH° (kJ/mol) at 298 K | S° (J/mol·K) at 298 K | ΔGf° (kJ/mol) at 298 K |

| Thallium(I) Oxide | Tl₂O | Solid | -178.7 | 138.1 | -148.1 |

| Thallium Oxide | Tl₄O₃ | Solid | -520.7[6] | 259.0[6] | Data not found |

| This compound | Tl₂O₃ | Solid | -394.1 | 146.4 | -324.3 |

Phase Diagram and Thermal Behavior

The stability of thallium oxides is highly dependent on temperature and the partial pressure of oxygen. This compound is the most stable oxide at high oxygen partial pressures. As the oxygen partial pressure or temperature changes, it can transform into other thallium oxide phases, primarily Tl₄O₃ and Tl₂O.[6]

This compound does not melt congruently but instead decomposes at elevated temperatures.[6] The decomposition begins at its melting point of 717 °C (990 K) and is significant at its boiling point of 875 °C (1148 K).[7][8] The primary decomposition reaction involves the loss of oxygen to form gaseous thallium(I) oxide.[6]

Decomposition Reaction : Tl₂O₃(s) → Tl₂O(g) + O₂(g)[6]

The relationship between the stable solid thallium oxide phases as a function of oxygen partial pressure is visualized below.

The key transition temperatures for the different thallium oxides are summarized in the table below.

| Compound | Formula | Transition | Temperature (K) | Temperature (°C) | Notes |

| Thallium(I) Oxide | Tl₂O | Melting | 852 ± 10[6] | 579 ± 10 | Stable at low oxygen partial pressure.[6] |

| Thallium Oxide | Tl₄O₃ | Melting | 990 ± 2[6] | 717 ± 2 | Stable at intermediate oxygen partial pressure.[6] |

| This compound | Tl₂O₃ | Decomposition | 990[7][8] | 717[7][8] | Does not melt congruently below 1067 K.[6] |

High-Pressure Structural Stability

Under ambient pressure, this compound crystallizes in a cubic bixbyite-type structure (space group Ia-3).[7] High-pressure X-ray diffraction studies have shown that this cubic phase is remarkably stable. It remains in its initial structure up to a pressure of 22.0 GPa.

At pressures exceeding 22.0 GPa, the onset of a pressure-induced amorphization is observed. The material becomes fully amorphous by 25.2 GPa and retains this amorphous state after the pressure is released. While theoretical calculations predict a phase transition to an orthorhombic structure at 5.8 GPa, this is not observed experimentally at room temperature, suggesting a kinetic hindrance to the transition.

The table below summarizes the high-pressure behavior of Tl₂O₃.

| Pressure Range | Observed Phase | Crystal System | Space Group | Notes |

| Ambient - 22.0 GPa | Bixbyite | Cubic | Ia-3 | The initial cubic phase is stable. |

| 22.0 - 25.2 GPa | Mixed | Cubic / Amorphous | - | Onset and progression of amorphization. |

| > 25.2 GPa | Amorphous | Amorphous | - | The sample is fully amorphous. |

Experimental Protocols

Synthesis by Thermal Decomposition

A common and effective method for synthesizing this compound is through the thermal decomposition of thallium precursors, such as thallium(I) coordination polymers.

Detailed Methodology:

-

Precursor Synthesis : Synthesize a thallium(I) coordination polymer, for example, [Tl(3-np)] where 3-np⁻ is 3-nitrophenoxide.

-

Calcination : Place the fine powder of the precursor material in a suitable crucible (e.g., alumina).

-

Heating : Heat the sample in a furnace under an air or oxygen atmosphere. A typical calcination temperature to yield nano-structured Tl₂O₃ is between 570 °C and 630 °C.

-

Holding Time : Maintain the target temperature for several hours to ensure complete decomposition and oxidation.

-

Cooling : Allow the furnace to cool down to room temperature naturally.

-

Characterization : The resulting powder is then characterized to confirm its phase and morphology.

The general workflow for synthesis and characterization is depicted below.

High-Pressure X-ray Diffraction (HP-XRD)

HP-XRD is a critical technique for studying the structural stability of materials under extreme pressures.

Detailed Methodology:

-

Sample Preparation : A fine powder of the Tl₂O₃ sample is crushed in a mortar.

-

DAC Loading : The powdered sample is loaded into a small hole (e.g., 150 µm diameter) in a metal gasket, which is placed between the tips of two diamonds in a Diamond Anvil Cell (DAC).

-

Pressure Medium & Sensor : A pressure-transmitting medium (e.g., neon or silicone oil) is loaded into the sample chamber to ensure hydrostatic pressure conditions. A pressure sensor, typically a small ruby chip, is also included. The pressure is determined by measuring the fluorescence shift of the ruby.

-

Data Collection : The DAC is mounted on a diffractometer, often at a synchrotron source to achieve a high-flux, focused X-ray beam (e.g., 30x30 µm).

-

Diffraction : The monochromatic X-ray beam passes through the diamond, diffracts off the sample, and the resulting diffraction pattern is collected on an area detector.

-

Analysis : The two-dimensional diffraction rings are integrated to produce a one-dimensional intensity vs. 2θ plot. The data is then analyzed using Rietveld refinement software (e.g., GSAS, Fullprof) to determine the crystal structure, lattice parameters, and unit-cell volume at each pressure point.

References

- 1. Standard Gibbs Free Energy of Formation Calculations Chemistry Tutorial [ausetute.com.au]

- 2. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Standard molar entropy - Wikipedia [en.wikipedia.org]

- 5. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. 1314-32-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Bixbyite Crystal Structure of Thallium(III) Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bixbyite crystal structure of Thallium(III) oxide (Tl₂O₃), a material of interest for its unique electronic and structural properties. This document details its crystallographic parameters, experimental protocols for its synthesis and characterization, and visual representations of its structure and the analytical workflow.

Introduction

This compound (Tl₂O₃), also known as thallic oxide, is an inorganic compound that crystallizes in the bixbyite structure.[1] This structure is a cubic modification of the hexagonal structure adopted by many lanthanide oxides.[2] Found in nature as the rare mineral avicennite, Tl₂O₃ is a degenerate n-type semiconductor with high electrical conductivity, making it a subject of research for potential applications in solar cells and other electronic devices.[1][3] A thorough understanding of its crystal structure is fundamental to elucidating its properties and exploring its potential applications.

The bixbyite structure of Tl₂O₃ belongs to the cubic crystal system with the space group Ia3.[1][4] This structure can be visualized as a derivative of the fluorite structure with one-quarter of the anion sites vacant.[5]

Crystallographic Data

The crystal structure of this compound has been determined through X-ray diffraction studies. The key crystallographic data are summarized in the tables below.

Unit Cell and Space Group

| Parameter | Value | Reference |

| Crystal System | Cubic | [1] |

| Space Group | Ia3 (No. 206) | [1][4] |

| Pearson Symbol | cI80 | [5] |

| Lattice Parameter (a) | 10.5344 Å | [6] |

Atomic Coordinates and Wyckoff Positions

In the bixbyite structure of Tl₂O₃, the thallium and oxygen atoms occupy specific Wyckoff positions within the unit cell. There are two distinct crystallographic sites for the thallium cations.[6][7]

| Atom | Wyckoff Site | x | y | z | Reference |

| Tl(1) | 8b | 0.25 | 0.25 | 0.25 | [6] |

| Tl(2) | 24d | -0.017 | 0 | 0.25 | [6] |

| O | 48e | 0.383 | 0.155 | 0.392 | [6] |

Coordination Environment and Bond Lengths

The two inequivalent thallium sites exhibit different coordination environments.

| Site | Coordination Geometry | Bonded to | Bond Length (Å) | Reference |

| Tl(1) | Distorted Octahedral | 6 x O | 2.36 | [6] |

| Tl(2) | Distorted Trigonal Prismatic | 2 x O | 2.16 | [6] |

| 4 x O | 2.28 | [6] | ||

| O | Distorted Tetrahedral | 4 x Tl | - | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and structural characterization of this compound are provided below.

Synthesis of this compound

Several methods have been reported for the synthesis of Tl₂O₃, including thermal decomposition, electrochemical deposition, and hydrothermal synthesis.[8][9]

3.1.1. Thermal Decomposition of Thallium(III) Nitrate

This method involves the preparation of Thallium(III) nitrate followed by its thermal decomposition.

Materials:

-

This compound (Tl₂O₃)

-

Concentrated nitric acid (HNO₃)

-

Deionized water

Procedure:

-

Preparation of Thallium(III) nitrate trihydrate: Dissolve this compound in concentrated nitric acid at 80 °C. Cool the resulting solution to crystallize Thallium(III) nitrate trihydrate (Tl(NO₃)₃·3H₂O).[10]

-

Thermal Decomposition: Carefully heat the obtained Thallium(III) nitrate trihydrate in a furnace. The nitrate will decompose to yield this compound. The precise temperature and duration of heating should be carefully controlled to ensure complete decomposition and formation of the desired crystalline phase. A calcination temperature in the range of 400-600 °C is typically employed for the decomposition of metal nitrates.

3.1.2. Electrochemical Deposition of this compound Thin Films

This method allows for the deposition of Tl₂O₃ thin films onto a conductive substrate.

Materials:

-

A thallium salt solution (e.g., Thallium(I) sulfate or nitrate)

-

Alkaline solution (e.g., potassium hydroxide, KOH)

-

Conductive substrate (e.g., stainless steel, platinum, or indium tin oxide-coated glass)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

Procedure:

-

Electrolyte Preparation: Prepare an alkaline solution of a thallium(I) salt.

-

Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the conductive substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode.

-

Deposition: Apply a constant potential or current to the working electrode. The oxidation of Tl⁺ to Tl³⁺ and subsequent precipitation of Tl₂O₃ will occur on the substrate surface. The thickness of the film can be controlled by the deposition time.[7]

-

Post-treatment: After deposition, the film is typically rinsed with deionized water and dried.

Crystal Structure Determination by X-ray Diffraction (XRD)

X-ray diffraction is the primary technique used to determine the crystal structure of Tl₂O₃. Both powder XRD and single-crystal XRD can be employed.

3.2.1. Powder X-ray Diffraction (PXRD)

Instrumentation:

-

Powder X-ray diffractometer with a Cu Kα (λ = 1.5406 Å) or Mo Kα (λ = 0.7107 Å) radiation source.

Procedure:

-

Sample Preparation: The synthesized Tl₂O₃ is finely ground into a homogeneous powder to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays at a continuously varying angle (2θ). The intensity of the diffracted X-rays is recorded by a detector. A typical 2θ range for analysis is 10-80°.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions of the diffraction peaks are used to determine the unit cell parameters via Bragg's Law. The systematic absences in the diffraction pattern are used to identify the space group. Rietveld refinement can be used to refine the crystal structure parameters, including atomic positions, from the powder diffraction data.

3.2.2. Single-Crystal X-ray Diffraction

Procedure:

-

Crystal Selection and Mounting: A suitable single crystal of Tl₂O₃ (typically with dimensions less than 0.5 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction spots on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the asymmetric unit are determined using direct methods or Patterson methods. The structural model is then refined using least-squares methods to obtain the final, high-precision crystal structure.

Visualizations

The following diagrams illustrate the crystal structure of this compound and a generalized workflow for its structural determination.

Caption: Schematic of the Tl₂O₃ bixbyite unit cell.

Caption: Workflow for Tl₂O₃ crystal structure analysis.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Powder diffraction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 7. Electrochemical and photoelectrochemical deposition of this compound thin films | Journal of Materials Research | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Thallium(III) nitrate - Wikipedia [en.wikipedia.org]

Unveiling the Potential of Thallium(III) Oxide: A Technical Guide to its Degenerate n-Type Semiconductor Properties

Foreword: Thallium(III) oxide (Tl₂O₃), a lesser-known transparent conducting oxide (TCO), presents a unique combination of high electrical conductivity and optical transparency.[1] This technical guide provides a comprehensive overview of the fundamental properties of Tl₂O₃ as a degenerate n-type semiconductor. It delves into the theoretical underpinnings of its conductivity, summarizes its key physical and electronic characteristics, and offers detailed protocols for its synthesis and characterization, tailored for researchers in materials science and semiconductor physics.

Fundamental Properties of this compound

This compound is a brown or dark red solid that typically crystallizes in a cubic bixbyite structure, similar to Mn₂O₃.[2][3] Its primary significance in materials science stems from its status as a degenerate n-type semiconductor, which grants it metallic-like high conductivity while retaining transparency to visible light, making it a material of interest for potential applications in solar cells and other optoelectronic devices.[1][3][4] However, any practical application must consider the high toxicity of thallium compounds.[2]

The Origin of Degenerate n-Type Conductivity

The intrinsic electrical properties of Tl₂O₃ are governed by its defect chemistry. The high n-type conductivity is not a result of intentional doping but arises from a high concentration of native point defects.[5] Theoretical studies have identified doubly ionized oxygen vacancies (Vö) as the primary shallow donors responsible for the high free electron concentrations observed experimentally.[6][7]

In a high-temperature or oxygen-poor deposition environment, oxygen atoms can leave the lattice, creating a vacancy. This vacancy leaves behind two electrons, which are then donated to the conduction band, as described by the following defect reaction:

Oₒ → Vö + ½O₂(g) + 2e⁻

This high concentration of intrinsic donors pushes the Fermi level from the band gap into the conduction band. When the Fermi level lies within the conduction band, the semiconductor is termed "degenerate."[8][9] This condition leads to metallic behavior, where the carrier concentration becomes largely independent of temperature.[8]

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "Mechanism of intrinsic n-type degeneracy in Tl₂O₃."

Electronic Band Structure

A significant point of discussion for Tl₂O₃ is its electronic band gap. A considerable discrepancy exists between experimental observations and theoretical calculations.

-

Optical Band Gap: Experimental measurements, likely influenced by the high carrier concentration (Burstein-Moss effect), consistently report a wide optical band gap in the range of 1.4 eV to 2.75 eV.[3][4][7]

-

Fundamental Band Gap: In contrast, advanced theoretical approaches using density functional theory (DFT) predict a much smaller fundamental direct band gap, with values reported around 0.33 eV and 1.23 eV.[6][10][11] Early computational models even incorrectly suggested Tl₂O₃ was a semimetal with no band gap.[6]

This disparity highlights that the observed optical transparency is a feature of its degenerate nature, where the lowest states in the conduction band are filled, forcing optical transitions to occur at much higher energies.

Summary of Material Properties

While Tl₂O₃ is known qualitatively to possess excellent TCO properties, consistent and comprehensive experimental data in the literature is less common than for mainstream materials like Indium Tin Oxide (ITO) or Aluminum-doped Zinc Oxide (AZO), likely due to challenges associated with thallium's toxicity. The following table summarizes the known quantitative and qualitative properties.

| Property | Reported Value / Characteristic | Notes |

| Crystal Structure | Cubic (Bixbyite-type), Space Group: Ia-3 | Isostructural with Mn₂O₃.[1][3] |

| Carrier Type | n-type | Confirmed by Hall effect; attributed to oxygen vacancies.[6][7] |

| Degeneracy | Degenerate | High doping level pushes Fermi level into the conduction band.[1][8] |

| Optical Band Gap (Eg,opt) | 1.4 - 2.75 eV | From experimental optical measurements.[3][4][7] |

| Theoretical Band Gap (Eg,fund) | ~0.33 - 1.23 eV | From DFT calculations; discrepancy with optical gap is significant.[6][10][11] |

| Electrical Conductivity (σ) | High (Metallic) | Qualitative description. Specific values are highly dependent on preparation.[1] |

| Carrier Concentration (n) | High | Intrinsic property due to high defect density.[6] |

| Electron Mobility (μ) | Moderate | No specific experimental values are consistently reported. |

| Seebeck Coefficient (S) | Negative | Expected for an n-type semiconductor.[12] Magnitude depends on carrier concentration. |

Experimental Protocols

The synthesis of high-quality Tl₂O₃ thin films and their subsequent characterization are crucial for research and development. The following sections detail representative experimental methodologies.

Thin Film Synthesis: Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique suitable for growing complex oxide films like Tl₂O₃, as it offers excellent stoichiometric transfer from the target to the substrate.[10][13]

Objective: To deposit a crystalline, conductive, and transparent Tl₂O₃ thin film on a suitable substrate.

Materials and Equipment:

-

Target: Sintered, high-purity Tl₂O₃ ceramic target.

-

Laser Source: Pulsed excimer laser (e.g., KrF, λ = 248 nm) or Nd:YAG laser.[6][10]

-

Substrate: Single-crystal substrate (e.g., Y-stabilized Zirconia (YSZ), Sapphire (Al₂O₃), or glass).

-

Deposition Chamber: High-vacuum chamber equipped with a rotating target holder, substrate heater, and gas inlet for reactive deposition.

-

Gases: High-purity oxygen (O₂) and argon (Ar).

Methodology:

-

Substrate Preparation: Ultrasonically clean the substrate in a sequence of acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.

-

Chamber Setup: Mount the substrate onto the heater and the Tl₂O₃ target onto the rotating holder inside the deposition chamber. The typical target-to-substrate distance is 5-8 cm.

-

Evacuation: Evacuate the chamber to a base pressure of < 10⁻⁶ Torr to minimize contamination.

-

Deposition Conditions:

-

Heat the substrate to the desired temperature (e.g., 300-600 °C). The temperature influences film crystallinity.

-

Introduce a controlled flow of background gas. For Tl₂O₃, a low-pressure oxygen atmosphere (e.g., 1-50 mTorr) is typically used to control the concentration of oxygen vacancies and thus the conductivity.[14]

-

Set the laser parameters: energy fluence (1-3 J/cm²), repetition rate (5-10 Hz), and pulse duration (~20 ns).[10]

-

-

Deposition:

-

Initiate the laser, which ablates the rotating target material. The ablated material forms a plasma plume that expands towards the substrate.[14]

-

The species in the plume condense on the hot substrate surface, forming a thin film.

-

Continue deposition for a predetermined number of pulses to achieve the desired film thickness.

-

-

Cool-down: After deposition, cool the substrate to room temperature in a controlled oxygen atmosphere to promote proper film oxidation and structural ordering.

dot graph G { graph [fontname="Arial", fontsize=12, splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "Experimental workflow for PLD synthesis and characterization."

Electrical Characterization: Four-Point Probe Measurement

Objective: To accurately measure the sheet resistance (Rₛ) and calculate the electrical resistivity (ρ) of the Tl₂O₃ thin film, eliminating the influence of contact resistance.

Principle: A direct current (I) is passed through the two outer probes of a linear four-probe head, while the voltage (V) is measured across the two inner probes.[11][15] Since the voltmeter has a very high impedance, negligible current flows through the inner probes, meaning the measurement is unaffected by the probe-to-film contact resistance.

Methodology:

-

Setup: Place the Tl₂O₃ film on the insulating stage of the four-point probe station. Gently lower the probe head until all four equally spaced probes make firm contact with the film surface.

-

Current Sourcing: Apply a constant DC current (I) through the outer two probes (1 and 4). The magnitude of the current should be chosen to produce a measurable voltage without causing sample heating (typically in the µA to mA range for TCOs).[4]

-

Voltage Measurement: Measure the resulting voltage drop (V) across the inner two probes (2 and 3).

-

Calculation:

-

For a thin film on an insulating substrate where the film thickness (t) is much smaller than the probe spacing (s), the sheet resistance (Rₛ) is calculated as: Rₛ = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)[16]

-

The bulk electrical resistivity (ρ) is then determined by multiplying the sheet resistance by the film thickness (t), which must be measured independently (e.g., by profilometry or ellipsometry): ρ = Rₛ * t

-

Electrical Characterization: Hall Effect Measurement

Objective: To determine the majority carrier type (n- or p-type), carrier concentration (n), and carrier mobility (μ).

Principle: When a current-carrying conductor (the Tl₂O₃ film) is placed in a magnetic field (B) perpendicular to the direction of current flow (I), the Lorentz force deflects the charge carriers (electrons).[17][18] This deflection causes charge to accumulate on the transverse edges of the film, creating a measurable transverse electric field, known as the Hall voltage (Vₕ).[9]

Methodology:

-

Sample Preparation: A square-shaped sample (van der Pauw geometry) or a patterned Hall bar structure is required. Electrical contacts are made at the four corners (van der Pauw) or on the arms of the bar.

-

Setup:

-

Mount the sample in the Hall effect measurement system.

-

Apply a constant current (I) through two opposing contacts (e.g., along the x-axis).

-

Position an electromagnet to apply a uniform magnetic field (B) perpendicular to the film plane (along the z-axis).

-

-

Measurement:

-

With the current flowing, measure the transverse Hall voltage (Vₕ) across the other two contacts (along the y-axis).

-

To eliminate errors from contact misalignment (misalignment potential), the measurement should be repeated for reversed current and reversed magnetic field polarity. The true Hall voltage is averaged from these measurements.[19]

-

-

Calculation:

-

The Hall coefficient (Rₕ) is calculated using: Rₕ = (Vₕ * t) / (I * B) where t is the film thickness.

-

The sign of Rₕ determines the carrier type. For Tl₂O₃, Rₕ will be negative , confirming electrons as the majority carriers.[12]

-

The carrier concentration (n) is found from: n = 1 / (e * Rₕ) where e is the elementary charge.

-

The Hall mobility (μ) , which describes how easily electrons move through the material, is calculated using the resistivity (ρ) from the four-point probe measurement: μ = |Rₕ| / ρ

-

dot graph G { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "Principle of the Hall effect measurement on an n-type sample."

Conclusion

This compound stands out as an intrinsically degenerate n-type semiconductor, a property driven by a high density of native oxygen vacancies. While its high conductivity and transparency make it an intriguing candidate for TCO applications, the significant discrepancy between its optical and fundamental band gaps warrants further investigation. The practical use of Tl₂O₃ remains limited by the material's inherent toxicity and the relative scarcity of comprehensive experimental data compared to industry-standard TCOs. The detailed experimental protocols provided herein offer a standardized framework for future research, enabling more systematic exploration of this promising yet challenging material.

References

- 1. Transparent Conducting Oxides—An Up-To-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pveducation.org [pveducation.org]

- 5. aeml.mines.edu [aeml.mines.edu]

- 6. ILC · PULSED LASER DEPOSITION OF THIN FILM [ilc.sk]

- 7. Thermoelectrics [thermoelectrics.matsci.northwestern.edu]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. maths.tcd.ie [maths.tcd.ie]

- 10. A practical guide to pulsed laser deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Four Point Probe Measurement Explained [suragus.com]

- 12. Seebeck coefficient - Wikipedia [en.wikipedia.org]

- 13. utwente.nl [utwente.nl]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Four-Point Probe Operation – Research Core Facilities [cores.research.utdallas.edu]

- 17. qdusa.com [qdusa.com]

- 18. nuance.northwestern.edu [nuance.northwestern.edu]

- 19. docs.nrel.gov [docs.nrel.gov]

An In-depth Technical Guide to Thallium(III) Oxide Precursor Selection and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selection and characterization of precursors for the synthesis of thallium(III) oxide (Tl₂O₃). This compound is a degenerate n-type semiconductor with applications in glass, optics, and ceramics.[1] This document outlines various synthesis methodologies, details on precursor selection, and characterization techniques critical for obtaining Tl₂O₃ with desired properties.

Precursor Selection for this compound Synthesis

The choice of precursor is a critical factor that influences the morphology, particle size, and purity of the resulting this compound.[2] Precursors for Tl₂O₃ can be broadly categorized into inorganic thallium salts and organometallic compounds.

Inorganic Thallium Salt Precursors

Inorganic salts are common precursors due to their commercial availability and relatively straightforward conversion to the oxide.

-

Thallium(I) Salts: Thallium(I) nitrate (TlNO₃) and thallium(I) carbonate (Tl₂CO₃) are frequently used. The synthesis involves an oxidation step to convert Tl(I) to Tl(III).

-

Thallium(III) Salts: Thallium(III) nitrate (Tl(NO₃)₃) is a direct precursor that can be converted to Tl₂O₃ through hydrolysis or thermal decomposition.[3]

Organometallic Thallium Precursors

Organometallic precursors are often employed in chemical vapor deposition (CVD) techniques to produce thin films of Tl₂O₃. Examples include cyclopentadienylthallium (CpTl).[4]

Synthesis Methodologies

Several methods have been developed for the synthesis of this compound, each offering distinct advantages in terms of product morphology, purity, and scalability.[1]

Thermal Methods

Thermal decomposition, or calcination, is a simple and effective technique for producing Tl₂O₃ from various precursors.[1] The morphology of the final Tl₂O₃ nanostructures can be influenced by the morphology of the initial precursor.[2]

Electrochemical Methods

Electrochemical deposition can be used to produce both bulk and nanostructured Tl₂O₃. The thickness of the deposited layer and the morphology can be controlled by adjusting the deposition time and conditions.[1]

Microwave Irradiation

Microwave-assisted synthesis offers a rapid and efficient route to Tl₂O₃ nanoparticles. This method can produce nanoparticles with a uniform size distribution and high yield.[1] For instance, Tl₂O₃ nanoparticles of about 16 nm have been synthesized from thallium(I) chloride with a yield greater than 95% using microwave irradiation.[1]

Chemical Vapor Deposition (CVD)

CVD, particularly metal-organic chemical vapor deposition (MOCVD), is a technique for depositing high-quality thin films of Tl₂O₃. This method utilizes volatile organometallic precursors.[1]

Sol-Gel Method

The sol-gel method provides a route to synthesize Tl₂O₃ with controlled microstructures.[1]

Spray Pyrolysis

Spray pyrolysis is a cost-effective and scalable method for depositing thin and thick films of Tl₂O₃, often used in the context of high-temperature superconductors.[5][6]

Data Presentation: Precursor and Synthesis Parameters

The following tables summarize the available quantitative data for the synthesis of this compound from various precursors. Note: Specific quantitative data such as precise decomposition temperatures, yields, and particle sizes are not always available in the provided search results and would require access to the full text of the cited literature.

| Precursor | Synthesis Method | Decomposition/Reaction Temperature (°C) | Resulting Material Properties |

| Inorganic Salts | |||

| Thallium(I) Nitrate | Oxidation in solution | Ambient | Formation of Tl₂O₃.[7] |

| Thallium(I) Carbonate | Thermal Decomposition | Not specified | Can be used to produce other thallium compounds which can then be converted to the oxide. |

| Thallium(III) Nitrate | Hydrolysis | Ambient | Readily hydrolyzes in water to form this compound.[3] |

| Thallium(I) Chloride | Microwave Irradiation | Not specified | Crystalline body-centered cubic (bcc) phase of Tl₂O₃ with a uniform particle size of approximately 16 nm. Yield > 95%.[1] |

| Thallium(I) Acetate | Microwave/Co-precipitation | Not specified | Tl₂O₃ nanostructures.[8] |

| Organometallic | |||

| Cyclopentadienylthallium | MOCVD | Sublimes at 120°C in vacuum | Used for growing Tl₂O₃ thin films.[4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. Crucially, all work with thallium compounds must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, due to the extreme toxicity of thallium. [9][10][11][12]

General Precursor Handling and Safety

-

Storage: Store thallium compounds in a cool, dry, well-ventilated area away from incompatible substances.[10]

-

Handling: Avoid creating dust. Do not ingest or inhale. Avoid contact with skin and eyes. Wash thoroughly after handling.[10]

-

Disposal: Dispose of thallium waste as hazardous waste in accordance with local, state, and federal regulations.[9]

Synthesis of Tl₂O₃ via Oxidation of Thallium(I) Nitrate

This protocol is a general guideline based on the principle of oxidizing a Tl(I) salt.

-

Dissolution: Dissolve a known quantity of thallium(I) nitrate in deionized water.

-

Basification: Add a potassium hydroxide solution to make the solution alkaline.

-

Oxidation: Introduce a controlled stream of chlorine gas into the solution to oxidize Tl(I) to Tl(III), resulting in the precipitation of Tl₂O₃.[7]

-

Isolation: Filter the precipitate and wash thoroughly with deionized water.

-

Drying: Dry the resulting dark brown solid, this compound, in a desiccator.

Microwave-Assisted Synthesis of Tl₂O₃ Nanoparticles

This protocol is based on the microwave-assisted synthesis from thallium(I) chloride.[1]

-

Precursor Solution: Prepare an aqueous solution of thallium(I) chloride.

-

Ammonia Addition: Add an aqueous ammonia solution to the precursor solution.

-

Microwave Irradiation: Place the solution in a domestic microwave oven and irradiate. The specific power and time will need to be optimized for the desired nanoparticle size.

-

Product Collection: The resulting Tl₂O₃ nanoparticles can be collected by centrifugation.

-

Washing and Drying: Wash the nanoparticles with deionized water and ethanol and then dry them under vacuum.

Characterization of this compound

A suite of analytical techniques is employed to characterize the synthesized Tl₂O₃ to determine its structural, morphological, and thermal properties.

-

X-ray Diffraction (XRD): Used to identify the crystalline phase of the synthesized material. The XRD pattern of Tl₂O₃ is expected to match the reference pattern for the cubic bixbyite structure.[13]

-

Scanning Electron Microscopy (SEM): Provides information on the surface morphology and particle shape of the Tl₂O₃.[14][15]

-

Transmission Electron Microscopy (TEM): Offers higher resolution imaging of the nanoparticles, allowing for the determination of particle size and observation of the crystal lattice.[1]

-

Thermogravimetric Analysis (TGA): Used to study the thermal stability of the precursors and the final Tl₂O₃ product.[16]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Relationship between precursor types, synthesis methods, and the final Tl₂O₃ product.

Caption: A generalized workflow for the synthesis and characterization of Tl₂O₃.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. americanelements.com [americanelements.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. buyisotope.com [buyisotope.com]

- 12. isoflex.com [isoflex.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. tainstruments.com [tainstruments.com]

Avicennite: A Comprehensive Technical Guide to the Natural Occurrence of Thallium(III) Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of avicennite, the naturally occurring mineral form of thallium(III) oxide (Tl₂O₃). Given the profound toxicological implications of thallium compounds, a thorough understanding of its natural sources and characteristics is paramount for professionals in environmental science, toxicology, and pharmaceutical development. This document details the geological context, physicochemical properties, and analytical methodologies pertinent to avicennite, alongside a critical overview of thallium's toxicity.

Introduction to Avicennite and Thallium

Avicennite is a rare oxide mineral first described in 1958.[1] It is an important natural source of thallium in the trivalent state. Thallium, a post-transition metal, is not found freely in nature and is considered highly toxic.[2][3] Its compounds, including this compound, are of significant interest due to their potential applications in electronics and as semiconductors, but their extreme toxicity necessitates careful handling and detailed study.[4][5]

The mineral was named in honor of the medieval Persian scholar and physician, Abu 'Ali al-Husayn ibn 'Abd Allah ibn Sina, known as Avicenna.[1][6] The type locality for avicennite is near the Dzhuzumli village in the Zirabulak Mountains of Samarqand, Uzbekistan.[1][7]

Geological Occurrence and Formation

Avicennite is typically found in the weathered zones of hydrothermal ore deposits.[8] Its formation is primarily a result of the oxidation of other thallium-bearing minerals.

Key Geological Settings:

-

Oxidation of Carlinite: In some locations, such as the Carlin gold deposit in Nevada, USA, avicennite forms as a secondary mineral from the oxidation of carlinite (Tl₂S) in carbonaceous gold ores within silicified limestones and quartz.[1][8][9]

-

Weathered Veins: The type locality in Uzbekistan features avicennite in the weathered zone of a hematite-calcite vein that cuts through banded, marmorized, and silicified limestones near a granite-gneiss contact.[1][9]

Associated Minerals:

Avicennite is often found in association with a variety of other minerals, which can provide clues to its formation environment. These include:

-

Hematite[9]

-

"Limonite" (a field term for undifferentiated hydrous iron oxides)[9]

-

Ferruginous clay minerals[9]

-

Carlinite[9]

-

Quartz[9]

-

Parapierrotite[9]

-

Amgaite[1]

-

Weissbergite[1]

-

Goethite[1]

-

Gold[1]

Physicochemical and Crystallographic Properties

Avicennite's distinct properties are summarized below. Quantitative data are presented in Table 1.

-

Appearance: Avicennite is an opaque mineral with a metallic luster.[1][8] Its color is typically greyish-black, sometimes with a brownish-black tint.[1][6][7][8] Its streak is also greyish-black to black with a brownish tint.[1][8]

-

Hardness: It is a relatively soft mineral with a Mohs hardness ranging from 1.5 to 2.5.[1][8]

-

Tenacity and Fracture: Avicennite is described as very brittle, with an irregular, uneven, hackly, or conchoidal fracture.[1][8][9]

-

Crystal System: It crystallizes in the isometric (cubic) system.[1][6][7] The crystal structure is of the bixbyite type, similar to Mn₂O₃.[4]

Data Presentation

Table 1: Quantitative Properties of Avicennite

| Property | Value | Citations |

| Chemical Formula | Tl₂O₃ | [1][6][7] |

| Crystal System | Isometric (Cubic) | [1][6][7] |

| Space Group | Ia3 | [4][6] |

| Mohs Hardness | 1.5 - 2.5 | [1][8] |

| Measured Density | 8.9 g/cm³ | [1][8] |

| Calculated Density | 10.34 g/cm³ | [1][9] |

| Luster | Metallic | [1][7][8] |

| Color | Greyish-black with a brownish-black tint | [1][6][8] |

| Streak | Greyish-black, black with a brownish tint | [1][8] |

Table 2: Chemical Composition of Avicennite from Different Localities

| Constituent | Dzhuzumli, Uzbekistan (wt. %) | Carlin Mine, Nevada, USA (wt. %) | Khokhoy Gold Deposit, Russia (wt. %) |

| Tl₂O₃ | 88.86 (calculated from 79.52% Tl) | 100.1 (calculated from 89.6% Tl) | 85.36 |

| Fe₂O₃ | 4.46 (as impurity) | - | - |

| V₂O₅ | - | - | 0.73 |

| As₂O₅ | - | - | 0.85 |

| Sb₂O₅ | - | - | 12.98 |

| Citation | [9] | [9] | [1] |

Experimental Protocols for Avicennite Characterization

The characterization of avicennite and other thallium-containing minerals relies on a suite of analytical techniques to determine their chemical composition, crystal structure, and physical properties. Below are detailed methodologies for key experiments.

X-Ray Diffraction (XRD)

Objective: To identify the crystalline structure of avicennite and determine its unit cell parameters.

Methodology:

-

Sample Preparation: A small, representative sample of the mineral is finely ground to a homogenous powder (typically <10 μm particle size) using an agate mortar and pestle to ensure random crystal orientation. The powder is then mounted onto a sample holder, often by pressing it into a shallow cavity or mixing it with a binder on a low-background sample plate.

-

Instrumentation: A powder X-ray diffractometer is used. Common instrument configurations for mineral analysis include a copper X-ray source (Cu Kα radiation, λ ≈ 1.54 Å) and a detector such as a scintillation counter or a position-sensitive detector.

-

Data Collection: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). A typical scan might range from 2° to 72° 2θ with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed to identify the d-spacings of the crystal lattice planes using Bragg's Law (nλ = 2d sinθ). These d-spacings are then compared to a database of known mineral structures (e.g., the International Centre for Diffraction Data - ICDD) to confirm the identity of avicennite. The unit cell parameters can be refined from the positions of the diffraction peaks using specialized software. For Sb-rich avicennite from the Khokhoy gold deposit, the unit cell parameter was determined to be a = 10.496(6) Å.[1]

Electron Probe Microanalysis (EPMA)

Objective: To determine the quantitative elemental composition of avicennite at a microscopic scale.

Methodology:

-

Sample Preparation: A sample of the mineral is embedded in an epoxy resin, and then ground and polished to create a flat, smooth, and highly reflective surface. The sample is then coated with a thin layer of conductive material, typically carbon, to prevent charging under the electron beam.

-

Instrumentation: An electron microprobe analyzer is used, which is equipped with one or more wavelength-dispersive X-ray spectrometers (WDS).

-

Analysis: A focused beam of high-energy electrons (typically 15-20 keV) is directed onto the prepared sample surface. This causes the atoms in the sample to emit characteristic X-rays. The WDS system is used to measure the wavelengths and intensities of these X-rays. By comparing the intensities of the characteristic X-rays from the sample to those from known standards, the concentration of each element can be quantified. For the analysis of Sb-rich avicennite, an accelerating voltage of 20 kV and a beam current of 5 nA were used.[1]

-

Data Correction: The raw X-ray intensity data is corrected for matrix effects (ZAF correction: Z = atomic number, A = absorption, F = fluorescence) to obtain accurate elemental concentrations.

Mandatory Visualizations

Formation Pathway of Avicennite

Caption: Simplified workflow for the formation of avicennite through the oxidation of primary thallium sulfide minerals.

Thallium Toxicity Pathway

Caption: The cellular mechanism of thallium toxicity, highlighting its interference with potassium-dependent pathways.

Thallium Toxicity and Implications for Drug Development

A critical aspect of studying any thallium compound is its extreme toxicity. Thallium and its compounds are readily absorbed through the skin, respiratory tract, and gastrointestinal tract. The toxicity of thallium stems primarily from the ability of the monovalent thallium(I) ion (Tl⁺), which has a similar ionic radius to the potassium ion (K⁺), to interfere with essential potassium-dependent biological processes.

Mechanisms of Toxicity:

-

Disruption of Potassium-Dependent Processes: Tl⁺ can substitute for K⁺ in various cellular transport systems, most notably the Na⁺/K⁺-ATPase pump, leading to a disruption of ion gradients across cell membranes.[2]

-

Enzyme Inhibition: Thallium can inhibit critical enzymes that require potassium for their activity, such as pyruvate kinase, thereby disrupting glycolysis and cellular energy production.

-

Ribosome Disruption: Thallium can bind to ribosomes, inhibiting protein synthesis.[2]

-

Oxidative Stress: Thallium exposure can lead to the generation of reactive oxygen species and impair the glutathione-dependent antioxidant defense system.

Clinical Manifestations of Thallium Poisoning:

Thallium poisoning presents with a wide range of severe symptoms, often with a delayed onset, making diagnosis difficult. Key symptoms include severe gastrointestinal distress, a painful ascending peripheral neuropathy, and alopecia (hair loss), which is a characteristic sign appearing 2-3 weeks after exposure.

Lethal Dose and Health Hazards:

The estimated oral lethal dose of thallium for an adult human is in the range of 10 to 15 mg/kg.[2] this compound is classified as highly toxic and poses a significant health hazard. Contact with moisture and acids can form other poisonous thallium compounds.[4]

Implications for Drug Development:

For professionals in drug development, the severe toxicity of thallium underscores the following:

-

Screening and Safety: Any potential pharmaceutical compound must be rigorously screened for thallium contamination, especially if raw materials are sourced from geological areas known to have thallium mineralization.

-

Toxicology Studies: The well-documented mechanisms of thallium toxicity can serve as a model for understanding other heavy metal poisonings and the disruption of ion channel functions.

-

Antidote Development: The primary antidote for thallium poisoning is Prussian blue (ferric hexacyanoferrate), which acts as an ion-exchange resin to interrupt the enterohepatic recirculation of thallium. Research into more effective chelating agents and treatment strategies continues to be an area of interest.

Conclusion

Avicennite, as the natural form of this compound, represents a significant, albeit rare, component of the geochemical cycling of thallium. Its study provides valuable insights into the behavior of thallium in oxidizing environments. For researchers, scientists, and drug development professionals, a comprehensive understanding of avicennite's properties and occurrence is intrinsically linked to the broader and more critical issue of thallium toxicity. The potential for environmental contamination from mining activities in thallium-rich areas and the subsequent entry into the food chain necessitates vigilant monitoring and a deep understanding of thallium's biogeochemistry. The severe and multifaceted nature of thallium poisoning serves as a stark reminder of the importance of rigorous safety protocols and continued research into the toxicology of heavy metals.

References

- 1. Sb-Rich Avicennite from the Khokhoy Gold Deposit (Aldan Shield, Russia) | MDPI [mdpi.com]